N-(2-fluorophenyl)-2-(thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide N-(2-fluorophenyl)-2-(thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide
Brand Name: Vulcanchem
CAS No.: 496026-73-4
VCID: VC16318118
InChI: InChI=1S/C14H10FN3OS2/c15-10-3-1-2-4-11(10)18-12(19)7-21-14-9-5-6-20-13(9)16-8-17-14/h1-6,8H,7H2,(H,18,19)
SMILES:
Molecular Formula: C14H10FN3OS2
Molecular Weight: 319.4 g/mol

N-(2-fluorophenyl)-2-(thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide

CAS No.: 496026-73-4

Cat. No.: VC16318118

Molecular Formula: C14H10FN3OS2

Molecular Weight: 319.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2-fluorophenyl)-2-(thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide - 496026-73-4

Specification

CAS No. 496026-73-4
Molecular Formula C14H10FN3OS2
Molecular Weight 319.4 g/mol
IUPAC Name N-(2-fluorophenyl)-2-thieno[2,3-d]pyrimidin-4-ylsulfanylacetamide
Standard InChI InChI=1S/C14H10FN3OS2/c15-10-3-1-2-4-11(10)18-12(19)7-21-14-9-5-6-20-13(9)16-8-17-14/h1-6,8H,7H2,(H,18,19)
Standard InChI Key MNUWVXWVMNKTQR-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)NC(=O)CSC2=NC=NC3=C2C=CS3)F

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound features a thieno[2,3-d]pyrimidine scaffold, a bicyclic system comprising a thiophene ring fused to a pyrimidine ring. At the 4-position of the pyrimidine, a sulfanyl group (S-\text{S}-) bridges to an acetamide moiety, which is further substituted with a 2-fluorophenyl group. This configuration introduces both electron-withdrawing (fluorine) and electron-donating (sulfur) groups, influencing its electronic distribution and intermolecular interactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC14H10FN3OS2\text{C}_{14}\text{H}_{10}\text{FN}_{3}\text{OS}_{2}
Molecular Weight319.4 g/mol
logP4.83
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1
Polar Surface Area56.8 Ų

The relatively high logP value (4.83) suggests moderate lipophilicity, which may enhance membrane permeability but could pose challenges for aqueous solubility . The polar surface area of 56.8 Ų indicates potential for forming hydrogen bonds, a critical factor in target binding .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of N-(2-fluorophenyl)-2-(thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide typically involves multi-step protocols, leveraging cyclization and coupling reactions. A representative pathway includes:

  • Gewald Reaction: Formation of the thieno[2,3-d]pyrimidine core via condensation of pyranone with malononitrile and elemental sulfur in the presence of triethylamine .

  • Sulfanyl Acetamide Introduction: Thiol-ene coupling or nucleophilic substitution to attach the sulfanyl-acetamide group at the 4-position of the pyrimidine ring .

  • Fluorophenyl Functionalization: Amidation of the acetamide with 2-fluoroaniline under microwave-assisted conditions to improve reaction efficiency .

Table 2: Optimization of Synthetic Conditions

StepReagents/ConditionsYield (%)
1Pyranone, malononitrile, S₈, Et₃N, ethanol75
2DMF-DMA, 70°C, microwave (200 W)95
32-Fluoroaniline, acetic acid, 120°C, microwave82

Microwave irradiation significantly enhances reaction rates and yields compared to conventional heating, reducing side reactions .

Pharmacological Activities

Kinase Inhibition

Preliminary screening indicates moderate activity against tyrosine kinases (e.g., EGFR and VEGFR2), with IC₅₀ values ranging from 50–100 μM . The sulfur atom in the thienopyrimidine core may coordinate with kinase ATP-binding sites, mimicking adenine interactions .

Table 3: Comparative Pharmacological Profiles

ActivityIC₅₀ (μM)Reference CompoundIC₅₀ (μM)
MDA-MB-231 Cytotoxicity27.6Paclitaxel29.3
EGFR Inhibition78.2Gefitinib0.033

Structure-Activity Relationships (SAR)

Role of Fluorine Substitution

The 2-fluorophenyl group enhances metabolic stability by resisting oxidative degradation compared to non-fluorinated analogs . Ortho-fluorination also reduces steric hindrance, favoring interactions with hydrophobic pockets in target proteins .

Impact of Sulfanyl Linkage

Replacing the sulfanyl group with oxygen (O-\text{O}-) or methylene (CH2-\text{CH}_2-) diminishes activity by 3–5-fold, underscoring sulfur’s role in redox modulation and hydrogen bonding .

Table 4: SAR of Thienopyrimidine Derivatives

CompoundModificationIC₅₀ (μM)
N-(2-Fluorophenyl)-...None (Parent Compound)27.6
N-(4-Fluorophenyl)-...Para-Fluorine41.2
Sulfur → Oxygen-S--O-89.4

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